Methyl 4-(2-methyl-3-oxobutyl)benzoate

Description

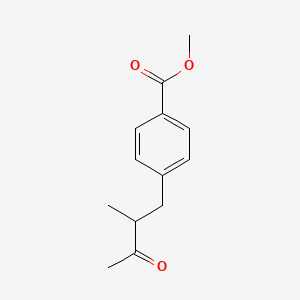

Methyl 4-(2-methyl-3-oxobutyl)benzoate is an aromatic ester featuring a methyl benzoate core substituted at the para position with a 2-methyl-3-oxobutyl chain.

Properties

CAS No. |

154657-50-8 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.268 |

IUPAC Name |

methyl 4-(2-methyl-3-oxobutyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-9(10(2)14)8-11-4-6-12(7-5-11)13(15)16-3/h4-7,9H,8H2,1-3H3 |

InChI Key |

UJEOZBUMSWVNBD-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)C(=O)OC)C(=O)C |

Synonyms |

Benzoic acid, 4-(2-methyl-3-oxobutyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine Series

describes a series of methyl 4-(4-(substituted quinoline carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7). These compounds share the methyl benzoate backbone but differ in their substitution patterns. Key comparisons include:

Key Differences :

- The 2-methyl-3-oxobutyl group in the target compound introduces a flexible aliphatic chain with a reactive keto group, whereas C1–C7 derivatives feature rigid aromatic quinoline systems. This structural divergence may influence solubility (e.g., enhanced lipophilicity in C1–C7 due to halogens) and reactivity (e.g., keto group in the target compound enabling nucleophilic additions) .

Comparison with Methyl 2-Benzoylamino-3-Oxobutanoate (Compound 1)

highlights methyl 2-benzoylamino-3-oxobutanoate (1), which shares the 3-oxobutyl moiety but differs in substitution:

Key Insight : The para-substituted methyl benzoate in the target compound may exhibit distinct electronic effects compared to the ortho-substituted Compound 1. For example, the para position could reduce steric hindrance, enhancing accessibility for further functionalization .

Reactivity in Nitration Reactions

explores nitration of methyl benzoate analogs.

- Nitration Position : Methyl benzoate typically nitrates at the meta position due to electron-withdrawing effects of the ester group. The 2-methyl-3-oxobutyl substituent in the target compound may slightly alter electron density, but meta nitration is still expected .

- Method Comparison: notes comparable yields between Ca(NO₃)₂/CH₃COOH and HNO₃/H₂SO₄ methods. However, the lack of HNMR data in the study complicates direct comparisons of regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.